Cas no 935547-73-2 (5-(1H-Imidazol-1-yl)-2-pyridinamine)

5-(1H-Imidazol-1-yl)-2-pyridinamine structure
935547-73-2 structure
Nombre del producto:5-(1H-Imidazol-1-yl)-2-pyridinamine
Número CAS:935547-73-2
MF:C8H8N4
Megavatios:160.17592048645
MDL:MFCD11135723
CID:69567
PubChem ID:16128050

5-(1H-Imidazol-1-yl)-2-pyridinamine Propiedades químicas y físicas

Nombre e identificación

    • 5-(1H-Imidazol-1-yl)pyridin-2-amine
    • 5-(1H-Imidazol-1-yl)-2-pyridinamine
    • 6-Bromo[1,2,4]triazolo[1,5-a]pyrazine
    • 6-BroMo-[1,2,4]triazolo[1,5-a]pyrazine
    • 5-(1H-Imidazol-1-yl)-2-pyridinamine (ACI)
    • 5-(IMIDAZOL-1-YL)PYRIDIN-2-AMINE
    • QUVGAWLFTQSTSQ-UHFFFAOYSA-N
    • CS-W008872
    • 935547-73-2
    • MFCD11135723
    • BS-17935
    • N12668
    • 5-imidazol-1-ylpyridin-2-amine
    • SCHEMBL1839540
    • AKOS000222296
    • DB-079612
    • MDL: MFCD11135723
    • Renchi: 1S/C8H8N4/c9-8-2-1-7(5-11-8)12-4-3-10-6-12/h1-6H,(H2,9,11)
    • Clave inchi: QUVGAWLFTQSTSQ-UHFFFAOYSA-N
    • Sonrisas: N1=CN(C2C=CC(N)=NC=2)C=C1

Atributos calculados

  • Calidad precisa: 197.95400
  • Masa isotópica única: 160.074896272g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 1
  • Complejidad: 150
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 0.3
  • Superficie del Polo topológico: 56.7Ų

Propiedades experimentales

  • Denso: 1.32
  • índice de refracción: 1.835
  • PSA: 43.08000
  • Logp: 0.88680

5-(1H-Imidazol-1-yl)-2-pyridinamine Información de Seguridad

  • Palabra de señal:Danger
  • Instrucciones de peligro: H301-H311-H331
  • Declaración de advertencia: P261-P280-P301+P310-P311
  • Grupo de embalaje:
  • Nivel de peligro:6.1
  • Condiciones de almacenamiento:Keep in dark place,Sealed in dry,2-8°C(BD254466)

5-(1H-Imidazol-1-yl)-2-pyridinamine Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-(1H-Imidazol-1-yl)-2-pyridinamine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
Y0983666-5g
5-(1H-Imidazol-1-yl)pyridin-2-amine
935547-73-2 95%
5g
$700 2024-08-02
TRC
I577338-50mg
5-(1H-Imidazol-1-yl)-2-pyridinamine
935547-73-2
50mg
$178.00 2023-05-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SG477-200mg
5-(1H-Imidazol-1-yl)-2-pyridinamine
935547-73-2 98%
200mg
421.0CNY 2021-08-04
TRC
I577338-25mg
5-(1H-Imidazol-1-yl)-2-pyridinamine
935547-73-2
25mg
$110.00 2023-05-18
Matrix Scientific
118944-1g
5-(1H-Imidazol-1-yl)pyridin-2-amine, 95+%
935547-73-2 95+%
1g
$540.00 2023-09-08
eNovation Chemicals LLC
D548826-1g
5-(1H-IMidazol-1-yl)pyridin-2-aMine
935547-73-2 97%
1g
$321 2024-05-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SG477-250mg
5-(1H-Imidazol-1-yl)-2-pyridinamine
935547-73-2 98%
250mg
638CNY 2021-05-08
A2B Chem LLC
AH95709-1g
5-(1H-Imidazol-1-yl)-2-pyridinamine
935547-73-2 98%
1g
$221.00 2024-07-18
Ambeed
A656823-100mg
5-(1H-Imidazol-1-yl)pyridin-2-amine
935547-73-2 98%
100mg
$51.0 2024-04-16
A2B Chem LLC
AH95709-250mg
5-(1H-Imidazol-1-yl)-2-pyridinamine
935547-73-2 98%
250mg
$60.00 2024-07-18

5-(1H-Imidazol-1-yl)-2-pyridinamine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide ,  2-Methyl-1-[[(2S)-1-(phenylmethyl)-2-pyrrolidinyl]methyl]-1H-imidazole Solvents: Dimethylformamide ;  30 min, rt; 24 h, 110 °C
Referencia
Highly Efficient Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides
Zhu, Liangbo; Cheng, Liang; Zhang, Yuxi; Xie, Rugang; You, Jingsong, Journal of Organic Chemistry, 2007, 72(8), 2737-2743

Métodos de producción 2

Condiciones de reacción
Referencia
Pyrazolopyrimidines and related heterocycles as CK2 inhibitors and their preparation and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Copper Solvents: Dimethyl sulfoxide ;  4 h, 150 °C
Referencia
Preparation of deoxynojirimycin imino-sugars useful for the treatment of viral diseases
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  overnight, rt
Referencia
Synthesis method and application of 2-pyridine substituted urea-based small-molecular compound
, China, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: Ethylene glycol ,  Cuprous iodide Solvents: Isopropanol ;  8 h, rt → 110 °C
Referencia
Copper-catalyzed selective C-N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine
Roy, Swarnali; Paul, Barnali; Mukherjee, Ayan; Kundu, Biswajit; Talukdar, Arindam, RSC Advances, 2017, 7(70), 44366-44370

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  40 h, 120 °C
Referencia
Simple copper salt-catalyzed N-arylation of nitrogen-containing heterocycles with aryl and heteroaryl halides
Anonymous, Chemtracts, 2010, 23(2), 47-50

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  30 min, rt; 40 h, 120 °C; 120 °C → rt
Referencia
Simple Copper Salt-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides
Zhu, Liangbo; Guo, Peng; Li, Gaocan; Lan, Jingbo; Xie, Rugang; et al, Journal of Organic Chemistry, 2007, 72(22), 8535-8538

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide ,  1H-Imidazolium, 3-[(4-ethenylphenyl)methyl]-1,2-dimethyl-, chloride (1:1), polym… (reaction products with sodium hydroxide and L-proline) ,  L-Proline, ion(1-), 1,2,3-trimethyl-1H-imidazolium (1:1) (polystyrene-supported) Solvents: Dimethyl sulfoxide ;  30 min, rt; 60 h, 120 °C; 120 °C → rt
Referencia
A Concept of Supported Amino Acid Ionic Liquids and Their Application in Metal Scavenging and Heterogeneous Catalysis
Chen, Wen; Zhang, Yuanyuan; Zhu, Liangbo; Lan, Jingbo; Xie, Rugang; et al, Journal of the American Chemical Society, 2007, 129(45), 13879-13886

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: [2-[(Dimethylamino-κN)methyl]benzenethiolato-κS]copper Solvents: N-Methyl-2-pyrrolidone ;  16 h, 160 °C
Referencia
C-N Coupling of nitrogen nucleophiles with aryl and heteroaryl bromides using aminoarenethiolato-copper(I) (pre-)catalyst
Sperotto, Elena; van Klink, Gerard P. M.; de Vries, Johannes G.; van Koten, Gerard, Tetrahedron, 2010, 66(19), 3478-3484

5-(1H-Imidazol-1-yl)-2-pyridinamine Raw materials

5-(1H-Imidazol-1-yl)-2-pyridinamine Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:935547-73-2)5-(1H-Imidazol-1-yl)-2-pyridinamine
A859739
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):174.0/520.0